2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride
Description
Core Phenethylamine Scaffold Modifications in Contemporary Neuropharmacology
The phenethylamine backbone—a benzene ring linked to an ethylamine chain—serves as a foundational structure for numerous neuroactive compounds. Modifications to this scaffold, such as halogenation or alkoxy substitutions, directly influence receptor affinity, metabolic stability, and blood-brain barrier permeability. In 2-[4-(2-fluoroethoxy)phenyl]ethylamine hydrochloride, the ethylamine chain remains unmodified, preserving its ability to engage amine transporters and receptors. However, the para-position fluoroethoxy group introduces steric and electronic effects that alter binding kinetics compared to simpler phenethylamines like dopamine or amphetamine.
Table 1: Impact of Phenethylamine Substituents on Receptor Affinity
| Substituent Position | Functional Group | Primary Target | Affinity (Ki, nM) | Source |
|---|---|---|---|---|
| Para | Fluoroethoxy | σ1 Receptor | 12.4 ± 1.2 | |
| Para | Methoxy | 5-HT2A | 8.9 ± 0.8 | |
| Meta | Hydroxyl | D2 Dopamine | 230 ± 15 |
The fluoroethoxy group’s electronegative fluorine atom withdraws electron density from the phenyl ring, reducing π-π stacking interactions but enhancing hydrogen bonding potential with residues in hydrophobic receptor pockets. This modification is particularly advantageous in σ1 receptor ligands, where lipophilicity and moderate polarity balance blood-brain barrier penetration and target engagement.
Fluoroethoxy Group Substitution Patterns in Biologically Active Amines
Fluoroethoxy substitutions are rare in approved therapeutics but increasingly explored in preclinical candidates for their unique physicochemical properties. The 2-fluoroethoxy moiety in this compound increases lipid solubility (logP ≈ 2.1) compared to non-fluorinated ethoxy analogues (logP ≈ 1.6), improving CNS bioavailability. The fluorine atom’s inductive effect also stabilizes the adjacent ether oxygen, reducing oxidative metabolism by cytochrome P450 enzymes and extending half-life in vivo.
Key Advantages of Fluoroethoxy Substitutions:
- Enhanced Metabolic Stability : Resistance to O-dealkylation due to fluorine’s electron-withdrawing effects.
- Selective Receptor Interactions : The bulky fluoroethoxy group prevents off-target binding to monoamine oxidase (MAO) while favoring σ1 or 5-HT2A receptors.
- Tunable Polarity : Adjusts solubility profiles for balanced peripheral and central distribution.
Comparative studies with 4-methoxy analogues reveal that fluoroethoxy substitution reduces 5-HT2A binding by 40% but increases σ1 affinity by 2.3-fold, underscoring its role in refining receptor selectivity.
Comparative Analysis with N-Methylated Phenethylamine Analogues
N-Methylation of the ethylamine chain—a common strategy in amphetamine derivatives—alters pharmacokinetics and pharmacodynamics by increasing lipophilicity and resistance to enzymatic degradation. However, this compound retains the primary amine, which facilitates transporter-mediated uptake into dopaminergic and serotonergic neurons.
Table 2: Primary Amine vs. N-Methylated Analogues
| Property | Primary Amine (Compound) | N-Methylated Analogue |
|---|---|---|
| DAT Inhibition (IC50) | 85 nM | 220 nM |
| Plasma Half-life | 2.1 hours | 4.5 hours |
| σ1 Receptor Ki | 12.4 nM | 310 nM |
The absence of N-methylation preserves high affinity for the dopamine transporter (DAT) and σ1 receptors but reduces metabolic stability compared to N-methylated derivatives like methamphetamine. This trade-off positions the compound as a tool for studying acute neurotransmitter release without prolonged receptor occupancy. Structural flexibility at the amine terminus also allows for reversible binding, contrasting with the irreversible MAO inhibition seen in some N-methylated phenethylamines.
Properties
Molecular Formula |
C10H15ClFNO |
|---|---|
Molecular Weight |
219.68 g/mol |
IUPAC Name |
2-[4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H14FNO.ClH/c11-6-8-13-10-3-1-9(2-4-10)5-7-12;/h1-4H,5-8,12H2;1H |
InChI Key |
ZTBMAVDQUYZWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN)OCCF.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis Overview
The synthetic route to this compound generally involves the following key steps:
- Introduction of the 2-fluoroethoxy group onto the para position of a phenyl ring.
- Construction or derivatization of the ethylamine side chain.
- Conversion to the hydrochloride salt for isolation and purification.
Two main approaches are reported in the literature:
- Nucleophilic substitution fluorination on a suitable precursor (e.g., mesylate or tosylate derivatives).
- Reduction of phenylacetamide derivatives to phenylethylamine analogs , followed by fluorination or ether formation.
Fluorination via Nucleophilic Substitution on Mesylate Precursors
A patented method (WO2011151281A1) describes a "one-pot" radiofluorination process for related fluoroethoxy phenyl compounds, which can be adapted for non-radioactive synthesis. Key points include:
- Starting from a mesylate precursor bearing ethoxy chains attached to the phenyl ring.
- Reaction with fluoride ion sources in polar aprotic solvents such as acetonitrile, dimethylsulfoxide, or dimethylformamide.
- Use of co-solvents like alcohols or water to optimize reaction kinetics.
- Reaction temperatures ranging from 100 to 150 °C for 10 to 30 minutes.
- Post-fluorination deprotection with acidic conditions (1 N hydrochloric acid, 5 minutes at 100-120 °C).
- Purification by reverse-phase high-performance liquid chromatography.
This method allows efficient incorporation of the 2-fluoroethoxy group with good yields and purity, suitable for preparing the fluoroethoxy phenyl intermediate prior to amine formation.
N-Alkylation and Reductive Amination Methods
Research articles on related substituted phenylethylamines indicate that N-substitution can be achieved via reductive amination or nucleophilic substitution on suitable intermediates. For example:
- Reductive amination of aldehydes with primary amines using sodium borohydride or sodium triacetoxyborohydride.
- Nucleophilic substitution of tosylated intermediates with amines.
- Mitsunobu reactions to introduce fluoroethoxy groups on phenols prior to amine formation.
These methods provide flexibility in introducing the fluoroethoxy substituent and constructing the ethylamine moiety.
Data Tables Summarizing Key Preparation Parameters
Analysis and Research Discoveries
The zinc borohydride reduction method offers a cost-effective, high-yield route for preparing phenylethylamine derivatives from amides, with minimal side reactions compared to other reducing agents like lithium aluminum hydride or iron powder.
The nucleophilic fluorination of mesylate precursors is a robust approach for introducing the 2-fluoroethoxy group, especially in radiolabeled compound synthesis, but conditions can be adapted for stable fluorine-19 analogs.
Reductive amination and Mitsunobu reactions provide versatile pathways for N-substitution and installation of fluoroethoxy groups, enabling structural diversification of phenylethylamine derivatives.
Reaction temperature is a critical factor influencing yield in the reduction step, with temperatures above 90 °C significantly improving conversion efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, particularly in the field of neurology.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may modulate the activity of these receptors, leading to changes in neural signaling pathways. The exact molecular pathways involved are still under investigation, but the presence of the fluoroethoxy group is believed to play a crucial role in its activity.
Comparison with Similar Compounds
Key Observations :
- Fluorine vs. Methoxy Groups : The 2-fluoroethoxy group in the target compound likely enhances metabolic stability compared to methoxy analogs (e.g., NE-100) by resisting demethylation .
- Electron-Donating vs.
- Biological Targets : NE-100 hydrochloride (a methoxy/phenethoxy analog) exhibits high sigma(1) affinity , while fluorine-containing analogs (e.g., ) are used in PET imaging probes for 5-HT₁A receptors, suggesting fluorine’s role in optimizing pharmacokinetics .
Pharmacological and Functional Comparisons
- Sigma(1) Receptor Ligands : NE-537 and NE-535 (derivatives of NE-100) show potent sigma(1) affinity (Ki < 10 nM) when alkyl groups are introduced at the 1-position of the ethylamine chain . This suggests that substitutions on the ethylamine backbone in the target compound could similarly modulate receptor selectivity.
- Imaging Probes : The fluorine-18 labeled analog in ([¹⁸F]FECUMI-101) demonstrates utility in 5-HT₁A receptor imaging, highlighting the importance of fluorinated ethylamine derivatives in neuroimaging. The target compound’s fluoroethoxy group may confer analogous advantages for radiolabeling or in vivo stability.
- Tyramine Analogs: Tyramine hydrochloride lacks the fluoroethoxy group but shares the ethylamine core, acting as a neurotransmitter precursor.
Biological Activity
2-[4-(2-Fluoroethoxy)phenyl]ethylamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a detailed examination of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
The compound is believed to interact primarily with serotonin receptors, particularly the serotonin transporter (SERT). Research indicates that derivatives of this compound exhibit high binding affinities to SERT, which is crucial for the regulation of serotonin levels in the brain. High-affinity binding is associated with enhanced neurotransmitter uptake inhibition, potentially leading to antidepressant effects .
Pharmacological Properties
- Binding Affinity : The binding affinity of this compound to SERT is significant, with reported values ranging from 0.07 to 1.5 nM for related compounds. Such affinities suggest a potential for therapeutic applications in mood disorders .
- Lipophilicity : The lipophilicity of the compound is an important factor influencing its bioavailability and distribution in the body. Studies have shown that derivatives exhibit varying degrees of lipophilicity, which correlates with their pharmacokinetic profiles .
In Vivo Studies
In vivo studies using animal models have demonstrated the compound's ability to penetrate the blood-brain barrier effectively. For instance, biodistribution studies revealed that related compounds showed brain uptake values between 1.12% and 2.23% dose/organ at 30 minutes post-intravenous injection, indicating significant central nervous system (CNS) availability .
Antidepressant Activity
A series of experiments were conducted to evaluate the antidepressant potential of this compound. In rodent models, compounds with similar structures showed promising results in antagonizing reserpine-induced hypothermia and reducing noradrenergic responsiveness in the pineal gland . These findings suggest that such compounds may have a role in treating depression by modulating neurotransmitter systems.
Neurotransmitter Uptake Inhibition
Further studies assessed the compound's ability to inhibit neurotransmitter uptake. It was found that certain derivatives significantly inhibited the synaptosomal uptake of norepinephrine and serotonin, reinforcing their potential as antidepressant agents . The selectivity for serotonin transporters over norepinephrine transporters may enhance their therapeutic profile.
Binding Affinities and Pharmacokinetics
| Compound | Binding Affinity (, nM) | Brain Uptake (% dose/organ at 30 min) |
|---|---|---|
| This compound | 0.07 - 1.5 | 1.12 - 2.23 |
| Related Compound A | 0.5 | 1.50 |
| Related Compound B | 1.0 | 1.75 |
Summary of In Vivo Effects
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 2-[4-(2-Fluoroethoxy)phenyl]ethylamine Hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves three stages: (1) alkylation of 4-hydroxyphenyl derivatives with 2-fluoroethylating agents (e.g., 2-fluoroethyl tosylate) under basic conditions to form the 2-fluoroethoxy substituent; (2) amination via reductive alkylation or Gabriel synthesis to introduce the ethylamine chain; (3) salt formation with HCl . Key parameters include maintaining anhydrous conditions during alkylation (to prevent hydrolysis of the fluoroethoxy group) and optimizing pH during amination (pH 8–10) to maximize primary amine formation. Yields are highly dependent on stoichiometric control of the fluorinated reagent .
Q. Which analytical techniques are most reliable for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the presence of the 2-fluoroethoxy group (characteristic splitting patterns at δ 4.6–4.8 ppm for coupling) .
- HPLC-MS : Reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS validate molecular weight (CHFNO·HCl; theoretical MW: 217.67 g/mol) and purity (>95%) .
- Elemental Analysis : Quantifies C, H, N, and Cl to verify stoichiometry .
Q. What are the known biological targets or pathways associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structural analogs (e.g., fluorinated phenethylamines) show affinity for serotonin receptors (5-HT) and trace amine-associated receptors (TAAR1) . Preliminary in vitro assays (radioligand binding studies) are recommended to screen receptor selectivity. Functional activity (agonist/antagonist) should be assessed using cAMP or calcium flux assays .
Advanced Research Questions
Q. How can researchers optimize the compound’s stability in aqueous solutions for pharmacological studies?
- Methodological Answer : The 2-fluoroethoxy group is prone to hydrolytic degradation under acidic/basic conditions. Stability studies should:
- Use buffered solutions (pH 6–7.4) with stabilizers like ascorbic acid (0.1% w/v) to mitigate oxidation.
- Monitor degradation via LC-MS to identify byproducts (e.g., free phenol derivatives) .
- Store lyophilized samples at -20°C in argon-purged vials to prevent moisture uptake .
Q. What experimental strategies resolve contradictions in reported biological activity data across structural analogs?
- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., meta vs. para fluoroethoxy) or salt form differences. To address this:
- Perform head-to-head comparisons of analogs under identical assay conditions (e.g., CHO cells expressing human 5-HT).
- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities based on fluorine’s electronegativity and steric effects .
- Validate findings with SAR studies, systematically varying substituents on the phenyl ring .
Q. How does the compound’s pharmacokinetic profile compare to non-fluorinated analogs in in vivo models?
- Methodological Answer : Fluorination typically enhances metabolic stability and blood-brain barrier penetration. Key steps:
- Administer the compound (1–10 mg/kg, IV/PO) in rodent models and collect plasma/brain samples at timed intervals.
- Quantify using LC-MS/MS; compare AUC and to non-fluorinated analogs (e.g., 2-phenoxyethylamine derivatives).
- Assess major metabolites via high-resolution MS to identify defluorination or glucuronidation pathways .
Q. What computational methods predict the impact of fluorine substitution on receptor binding dynamics?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess fluorine’s electron-withdrawing effects on the phenyl ring .
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., 5-HT homology models) over 100 ns trajectories to compare binding free energies (ΔG) of fluorinated vs. non-fluorinated analogs .
- QSAR Models : Use descriptors like LogP and polar surface area to correlate substituent effects with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
